7-Methoxy-2-phenylchroman is a compound classified within the flavanone class of flavonoids. Flavanones are characterized by their hydroxyl and/or methoxy substitutions on the 2-phenylchroman-4-one structure, which is prevalent in various plants and food products. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
7-Methoxy-2-phenylchroman is derived from natural sources, particularly from plants that produce flavonoids. It is primarily classified as a flavonoid, specifically a flavanone, which includes compounds with a chroman backbone and phenolic structures. The molecular formula for 7-Methoxy-2-phenylchroman is , with a molecular weight of approximately 240.30 g/mol.
The synthesis of 7-Methoxy-2-phenylchroman typically involves several methods:
The choice of method can significantly affect the yield and purity of 7-Methoxy-2-phenylchroman. Reaction conditions such as temperature, solvent, and catalyst type are critical factors that need optimization for industrial applications.
The molecular structure of 7-Methoxy-2-phenylchroman features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 240.30 g/mol |
IUPAC Name | 7-methoxy-2-phenylchroman |
InChI Key | BEHZDUTVWKWHEY-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(CCC(O2)C3=CC=CC=C3)C=C1 |
This structural configuration contributes to its unique chemical properties and biological activities .
7-Methoxy-2-phenylchroman can undergo various chemical reactions:
These reactions highlight the versatility of 7-Methoxy-2-phenylchroman as a scaffold for further chemical modifications aimed at enhancing its pharmacological properties.
The mechanism of action for 7-Methoxy-2-phenylchroman involves several biological pathways:
These mechanisms suggest that 7-Methoxy-2-phenylchroman may have significant implications in treating oxidative stress-related diseases and infections.
7-Methoxy-2-phenylchroman typically appears as a yellow solid, indicating its potential stability and solubility characteristics in organic solvents.
Key chemical properties include:
These properties make it suitable for various applications in research and industry .
7-Methoxy-2-phenylchroman has diverse applications across several fields:
CAS No.: 1902954-60-2
CAS No.: 22756-36-1
CAS No.: 13767-16-3
CAS No.:
CAS No.: 85252-29-5